Cas no 480451-07-8 (7-FLUOROISOQUINOLINE-3-CARBOXYLIC ACID)

7-Fluoroisoquinoline-3-carboxylic acid is a fluorinated isoquinoline derivative with significant utility in pharmaceutical and agrochemical research. Its structural framework, featuring a carboxylic acid group at the 3-position and a fluorine substituent at the 7-position, enhances its reactivity and potential as a building block for bioactive compounds. The fluorine atom improves metabolic stability and binding affinity in drug design, while the carboxylic acid group allows for further functionalization via amidation or esterification. This compound is particularly valuable in the synthesis of heterocyclic intermediates, offering precise control over molecular properties. Its high purity and well-defined structure make it a reliable choice for advanced synthetic applications.
7-FLUOROISOQUINOLINE-3-CARBOXYLIC ACID structure
480451-07-8 structure
Product Name:7-FLUOROISOQUINOLINE-3-CARBOXYLIC ACID
CAS No:480451-07-8
MF:C10H6FNO2
MW:191.158545970917
MDL:MFCD15526539
CID:2102637
PubChem ID:23087869
Update Time:2025-09-28

7-FLUOROISOQUINOLINE-3-CARBOXYLIC ACID Chemical and Physical Properties

Names and Identifiers

    • 7-FLUOROISOQUINOLINE-3-CARBOXYLIC ACID
    • DB-229623
    • 480451-07-8
    • 7-Fluoro-3-isoquinolinecarboxylic acid
    • EN300-223427
    • SCHEMBL12035783
    • G14888
    • 7-FLUOROISOQUINOLINE-3-CARBOXYLICACID
    • DTXSID301282565
    • 850-763-6
    • DTXCID901712992
    • FUA45107
    • MDL: MFCD15526539
    • Inchi: 1S/C10H6FNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14)
    • InChI Key: DZAISYKPTDZCCU-UHFFFAOYSA-N
    • SMILES: FC1C=CC2C=C(C(=O)O)N=CC=2C=1

Computed Properties

  • Exact Mass: 191.03825660g/mol
  • Monoisotopic Mass: 191.03825660g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 50.2Ų

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7-FLUOROISOQUINOLINE-3-CARBOXYLIC ACID Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:480451-07-8)7-FLUOROISOQUINOLINE-3-CARBOXYLIC ACID
Order Number:A950044
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:05
Price ($):154.0/259.0/698.0
Email:sales@amadischem.com

Additional information on 7-FLUOROISOQUINOLINE-3-CARBOXYLIC ACID

Introduction to 7-FLUOROISOQUINOLINE-3-CARBOXYLIC ACID (CAS No. 480451-07-8)

7-FLUOROISOQUINOLINE-3-CARBOXYLIC ACID, identified by the Chemical Abstracts Service Number (CAS No.) 480451-07-8, is a fluorinated isoquinoline derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic aromatic molecules known for their diverse biological activities and structural versatility, making them valuable scaffolds in drug discovery and development.

The structural motif of 7-FLUOROISOQUINOLINE-3-CARBOXYLIC ACID consists of a benzene ring fused with a pyridine-like nitrogen-containing ring system, with a fluorine substituent at the 7-position and a carboxylic acid group at the 3-position. This specific arrangement imparts unique electronic and steric properties to the molecule, which can be exploited to modulate its interactions with biological targets. The presence of the fluorine atom, in particular, is often strategically incorporated into drug molecules to enhance metabolic stability, binding affinity, and overall pharmacological efficacy.

In recent years, there has been a surge in research focusing on isoquinoline derivatives due to their demonstrated potential in addressing various therapeutic challenges. 7-FLUOROISOQUINOLINE-3-CARBOXYLIC ACID has emerged as a promising intermediate in the synthesis of novel bioactive compounds. Its carboxylic acid functionality allows for further derivatization via esterification, amidation, or coupling reactions, enabling the generation of libraries of analogs with tailored pharmacological profiles.

One of the most compelling aspects of 7-FLUOROISOQUINOLINE-3-CARBOXYLIC ACID is its versatility in serving as a building block for more complex molecules. Researchers have leveraged this compound to design inhibitors targeting enzymes involved in cancer metabolism, such as kinases and proteases. The fluorine atom's ability to influence electron density within the molecule can fine-tune binding interactions with these enzymes, potentially leading to improved therapeutic outcomes.

Recent studies have highlighted the role of fluorinated isoquinolines in modulating immune responses and inflammation. 7-FLUOROISOQUINOLINE-3-CARBOXYLIC ACID has been investigated for its potential to interact with immune cell surface receptors and intracellular signaling pathways. Preliminary findings suggest that derivatives of this compound may exhibit immunomodulatory effects, which could be relevant in developing treatments for autoimmune diseases or chronic inflammatory conditions.

The synthesis of 7-FLUOROISOQUINOLINE-3-CARBOXYLIC ACID typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include Friedel-Crafts alkylation followed by cyclization and subsequent functional group modifications. Advances in catalytic methods have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.

In addition to its pharmaceutical applications, 7-FLUOROISOQUINOLINE-3-CARBOXYLIC ACID has shown promise in materials science and chemical biology. Its unique electronic properties make it a candidate for developing organic semiconductors or luminescent probes used in cellular imaging. The ability to incorporate fluorine into isoquinoline derivatives also enhances their stability against degradation processes, which is crucial for long-term storage and application in sensitive biological assays.

The growing body of research on 7-FLUOROISOQUINOLINE-3-CARBOXYLIC ACID underscores its significance as a versatile chemical entity. As synthetic methodologies continue to evolve, new derivatives with enhanced properties are likely to be discovered, further expanding its utility across multiple disciplines. Collaborative efforts between chemists, biologists, and pharmacologists are essential to fully harness the potential of this compound and its analogs in addressing global health challenges.

Looking ahead, the exploration of 7-FLUOROISOQUINOLINE-3-CARBOXYLIC ACID will continue to be driven by innovative approaches in drug design and molecular engineering. The integration of computational modeling with experimental validation will play a pivotal role in optimizing lead compounds derived from this scaffold. By leveraging cutting-edge technologies and interdisciplinary collaboration, researchers can accelerate the translation of basic discoveries into tangible therapeutic benefits for patients worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:480451-07-8)7-FLUOROISOQUINOLINE-3-CARBOXYLIC ACID
A950044
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):154.0/259.0/698.0
Email